molecular formula C17H32O2 B12538753 Heptadec-13-enoic acid CAS No. 142234-87-5

Heptadec-13-enoic acid

Cat. No.: B12538753
CAS No.: 142234-87-5
M. Wt: 268.4 g/mol
InChI Key: UGYWQWBHSCTOQG-UHFFFAOYSA-N
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Description

Heptadec-13-enoic acid is a monounsaturated fatty acid with the molecular formula C17H32O2. It is characterized by the presence of a double bond at the 13th carbon position from the carboxyl end. This compound is a minor constituent of ruminant fats and has been studied for its potential biological activities, including antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-13-enoic acid can be synthesized through various organic reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as ruminant fats. The process includes saponification, followed by fractional distillation to isolate the desired fatty acid.

Chemical Reactions Analysis

Types of Reactions: Heptadec-13-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms adjacent to the double bond can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxyl group.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

    Epoxides and Diols: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated Compounds: From substitution reactions.

Comparison with Similar Compounds

Heptadec-13-enoic acid can be compared with other similar monounsaturated fatty acids, such as:

Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Its potential antitumor properties and applications in lipid metabolism studies make it a compound of significant interest in scientific research .

Properties

CAS No.

142234-87-5

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadec-13-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h4-5H,2-3,6-16H2,1H3,(H,18,19)

InChI Key

UGYWQWBHSCTOQG-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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